molecular formula C7H14O3 B13933540 4,4,5-Trimethyl-1,3-dioxan-5-OL CAS No. 54063-14-8

4,4,5-Trimethyl-1,3-dioxan-5-OL

Cat. No.: B13933540
CAS No.: 54063-14-8
M. Wt: 146.18 g/mol
InChI Key: DSYUZGRJJXQHRO-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-1,3-dioxan-5-OL is a cyclic ether derivative featuring a 1,3-dioxane ring substituted with three methyl groups at positions 4, 4, and 5, along with a hydroxyl group at position 5. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol. The hydroxyl group enhances hydrogen-bonding capacity (1 donor, 3 acceptors), while the methyl groups increase hydrophobicity, as reflected in its estimated XLogP3 ~0.5 (compared to simpler dioxane derivatives).

Properties

CAS No.

54063-14-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4,4,5-trimethyl-1,3-dioxan-5-ol

InChI

InChI=1S/C7H14O3/c1-6(2)7(3,8)4-9-5-10-6/h8H,4-5H2,1-3H3

InChI Key

DSYUZGRJJXQHRO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(COCO1)(C)O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Acetone and Formaldehyde

The primary and most widely reported method for synthesizing this compound involves the acid-catalyzed reaction of acetone with formaldehyde. This process proceeds through the formation of a hemiacetal intermediate, which undergoes intramolecular cyclization to form the 1,3-dioxane ring system with a hydroxyl substituent at position 5.

  • Reaction conditions: Typically, an acid catalyst such as p-toluenesulfonic acid is used.
  • Process details: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours to complete the cyclization.
  • Purification: The product is purified by distillation or recrystallization, often using solvents like acetone or dichloromethane.
  • Industrial scale: Continuous flow reactors and advanced purification techniques such as crystallization enhance yield and purity.
Parameter Details
Reactants Acetone, Formaldehyde
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid)
Temperature Room temperature to mild heating
Reaction time Several hours (typically 8 h)
Purification Distillation, recrystallization
Yield Moderate to high (varies by conditions)

Tosylation and Azidation Pathways

Another synthetic approach involves the conversion of this compound into tosylate derivatives, which are then subjected to nucleophilic substitution reactions such as azidation to introduce azide groups. This pathway is useful for further functionalization in organic synthesis.

  • Example: Reaction of the compound with p-toluenesulfonyl chloride in pyridine at 0°C to room temperature to yield tosylate.
  • Followed by treatment with sodium azide in dimethylformamide (DMF) under reflux to substitute the tosylate group with an azide.

This method highlights the versatility of this compound as a synthetic intermediate.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Acid-catalyzed cyclization of acetone and formaldehyde Straightforward, uses simple starting materials Scalable, well-established Requires acid catalyst control
Protection and functionalization in dendrimer synthesis Multi-step, involves protection/deprotection chemistry Enables complex derivative synthesis More time-consuming, requires purification steps
Tosylation followed by azidation Allows introduction of functional groups for further modification Versatile for synthetic elaboration Requires careful handling of reagents

Research Findings and Optimization

  • The acid-catalyzed cyclization is sensitive to catalyst type and concentration, which affect yield and purity.
  • Use of p-toluenesulfonic acid monohydrate as a catalyst has been shown to improve reaction rates and facilitate easier purification.
  • Continuous flow synthesis methods are emerging to improve scalability and reproducibility for industrial applications.
  • Protection and functionalization strategies are optimized by controlling reaction times, temperatures, and stoichiometry to maximize yields of intermediates and final products.

Summary Table of Key Synthetic Data

Compound Reactants/Conditions Yield (%) Notes Reference
This compound Acetone + Formaldehyde + Acid catalyst Moderate to High Cyclization under acid catalysis
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid Derived via protection and esterification steps 44.7 Used in dendrimer synthesis
Tosylate derivative of this compound p-Toluenesulfonyl chloride in pyridine 89 Intermediate for azidation
Azidomethyl derivative Tosylate + Sodium azide in DMF, reflux 87 Useful for further synthetic transformations

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trimethyl-1,3-dioxan-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4,5-Trimethyl-1,3-dioxan-5-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-1,3-dioxan-5-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hydroxy-1,3-dioxane

  • Molecular Formula : C₄H₈O₃
  • Molecular Weight : 104.10 g/mol
  • Key Differences: Lacks methyl substituents, resulting in lower hydrophobicity (XLogP3 = -0.8) and reduced steric hindrance. Simpler structure with fewer carbons, leading to lower boiling/melting points compared to methylated analogs.

2,2,5-Trimethyl-1,3-dioxan-5-OL

  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 146.18 g/mol
  • Demonstrated utility in synthesizing bioactive derivatives. For example, its acyl chloride form was used to create curcumin analogs with enhanced anticancer activity. Similar XLogP3 (~0.5) to 4,4,5-trimethyl isomer, but positional isomerism may affect metabolic stability or target binding.

3,3,5-Trimethylcyclohexanol

  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.23 g/mol
  • Key Differences: Cyclohexanol backbone (vs. dioxane) with methyl groups at positions 3, 3, and 5. Higher hydrophobicity (XLogP3 = 2.1) due to fewer oxygen atoms and a larger hydrocarbon framework. Applications: Intermediate in fragrance synthesis (e.g., isophorone derivatives), contrasting with dioxanol derivatives’ roles in drug design.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donor Hydrogen Bond Acceptor Key Applications
4,4,5-Trimethyl-1,3-dioxan-5-OL C₇H₁₄O₃ 146.18 ~0.5 1 3 Pharmaceutical intermediates
5-Hydroxy-1,3-dioxane C₄H₈O₃ 104.10 -0.8 1 3 Solvent, chemical synthesis
2,2,5-Trimethyl-1,3-dioxan-5-OL C₇H₁₄O₃ 146.18 ~0.5 1 3 Anticancer drug precursors
3,3,5-Trimethylcyclohexanol C₉H₁₈O 142.23 2.1 1 1 Fragrance industry

Research Findings and Functional Insights

  • Bioactivity: Methylated dioxanols (e.g., 2,2,5-trimethyl derivative) show promise in medicinal chemistry. For instance, coupling with curcumin analogs improved pharmacokinetic stability and anticancer efficacy compared to non-methylated precursors.
  • Synthetic Utility : The 4,4,5-trimethyl isomer’s steric bulk may hinder hydrolysis, enhancing stability in acidic environments—a critical factor for drug delivery systems.
  • Structural Influence: Cyclohexanol derivatives like 3,3,5-trimethylcyclohexanol exhibit markedly higher hydrophobicity, favoring applications in hydrophobic matrices or lipid-soluble formulations.

Biological Activity

4,4,5-Trimethyl-1,3-dioxan-5-OL, a compound with the molecular formula C7_7H14_{14}O3_3, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound is characterized by its dioxane structure, which contributes to its solubility and reactivity in biological systems. The compound is often studied in the context of its role in various biochemical pathways and its potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been identified in extracts from Garcinia kola , where it was associated with antibacterial activity against various pathogens. The concentration of this compound in the fruit pulp was reported at 0.12% .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.1 μg/mL
Staphylococcus aureus2.2 μg/mL
Salmonella typhimurium0.4 μg/mL

The antimicrobial effects of this compound are thought to be mediated through membrane disruption and metabolic interference in microbial cells. The compound can form complexes with bacterial membranes, leading to increased permeability and cell lysis .

Study on Antibacterial Properties

In a study evaluating various compounds extracted from Garcinia kola , researchers found that this compound demonstrated a notable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess the antibacterial activity and confirmed the effectiveness through statistical analysis .

Toxicological Assessments

Toxicological evaluations have also been conducted to ascertain the safety profile of this compound. In vitro assays indicated low cytotoxicity at concentrations effective for antimicrobial action. These findings suggest potential for therapeutic use without significant adverse effects on human cells .

Q & A

Q. How does this compound behave under high-temperature catalytic conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products (e.g., CO, CO₂). Test catalytic stability using fixed-bed reactors with in-line FTIR to assess structural integrity under flow conditions .

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